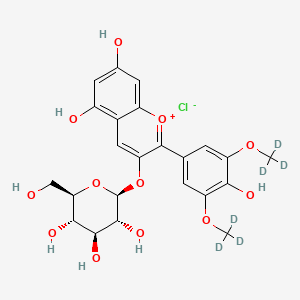
Malvidin-3-glucoside-d6 (chloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Malvidin-3-glucoside-d6 (chloride) is a derivative of malvidin, an anthocyanin commonly found in various fruits and vegetables. Anthocyanins are water-soluble pigments responsible for the red, blue, and purple colors in plants. Malvidin-3-glucoside-d6 (chloride) is particularly noted for its antioxidant and anti-inflammatory properties, making it a subject of interest in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of malvidin-3-glucoside-d6 (chloride) typically involves the glycosylation of malvidin with glucose under acidic conditions. The reaction is catalyzed by enzymes or chemical catalysts to ensure the attachment of the glucose moiety at the 3-position of the malvidin molecule. The deuterium labeling (d6) is achieved by incorporating deuterium atoms into the glucose molecule before the glycosylation process .
Industrial Production Methods
Industrial production of malvidin-3-glucoside-d6 (chloride) involves large-scale fermentation processes using genetically modified microorganisms. These microorganisms are engineered to produce high yields of the compound through optimized fermentation conditions, including controlled pH, temperature, and nutrient supply .
Analyse Des Réactions Chimiques
Types of Reactions
Malvidin-3-glucoside-d6 (chloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons, often resulting in the formation of quinones.
Reduction: This reaction involves the gain of electrons, leading to the formation of reduced anthocyanins.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate under acidic conditions.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride under basic conditions.
Substitution: Common reagents include methyl iodide and dimethyl sulfate under neutral or basic conditions.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of reduced anthocyanins.
Substitution: Formation of methoxylated derivatives.
Applications De Recherche Scientifique
Malvidin-3-glucoside-d6 (chloride) has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the chemical behavior of anthocyanins and their derivatives.
Biology: Investigated for its role in cellular signaling pathways and its effects on gene expression.
Medicine: Explored for its potential therapeutic effects, including antioxidant, anti-inflammatory, and anticancer properties.
Industry: Used as a natural colorant in food and cosmetic products due to its vibrant color and stability
Mécanisme D'action
Malvidin-3-glucoside-d6 (chloride) exerts its effects through several molecular mechanisms:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating electrons to reactive oxygen species.
Anti-inflammatory Activity: It inhibits the activity of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyanidin-3-glucoside: Another anthocyanin with similar antioxidant properties but different color properties.
Delphinidin-3-glucoside: Known for its strong antioxidant activity and blue color.
Pelargonidin-3-glucoside: Exhibits antioxidant and anti-inflammatory properties but with a different color spectrum
Uniqueness
Malvidin-3-glucoside-d6 (chloride) is unique due to its deuterium labeling, which enhances its stability and allows for detailed metabolic studies. Its specific glycosylation pattern also contributes to its distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C23H25ClO12 |
|---|---|
Poids moléculaire |
534.9 g/mol |
Nom IUPAC |
(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-[4-hydroxy-3,5-bis(trideuteriomethoxy)phenyl]chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride |
InChI |
InChI=1S/C23H24O12.ClH/c1-31-14-3-9(4-15(32-2)18(14)27)22-16(7-11-12(26)5-10(25)6-13(11)33-22)34-23-21(30)20(29)19(28)17(8-24)35-23;/h3-7,17,19-21,23-24,28-30H,8H2,1-2H3,(H2-,25,26,27);1H/t17-,19-,20+,21-,23-;/m1./s1/i1D3,2D3; |
Clé InChI |
YDIKCZBMBPOGFT-HXRGSFDDSA-N |
SMILES isomérique |
[2H]C([2H])([2H])OC1=CC(=CC(=C1O)OC([2H])([2H])[2H])C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O.[Cl-] |
SMILES canonique |
COC1=CC(=CC(=C1O)OC)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


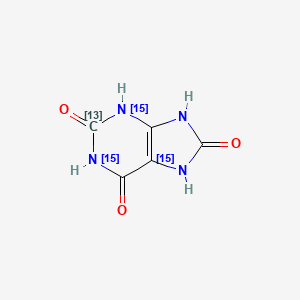
![(3R)-3-[2-[[5-chloro-3-(difluoromethyl)pyrazol-1-yl]methyl]-7-methyl-4-oxopyrazolo[1,5-a]pyrazin-5-yl]butanenitrile](/img/structure/B12410530.png)
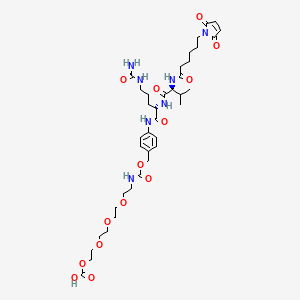
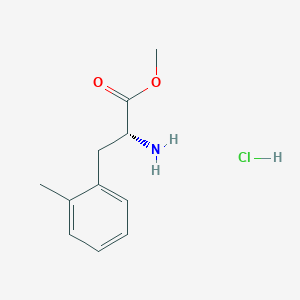
![4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzoic Acid-d7](/img/structure/B12410547.png)
![1-[(2R,3S)-4-hydroxy-3-(2-methoxyethoxy)-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12410553.png)
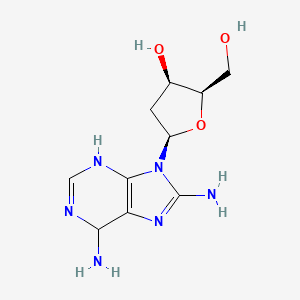
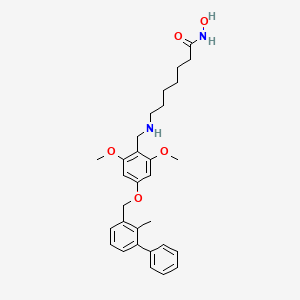
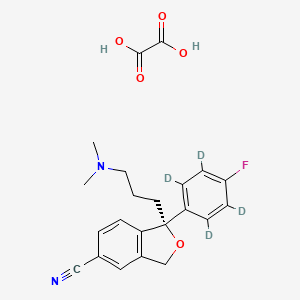

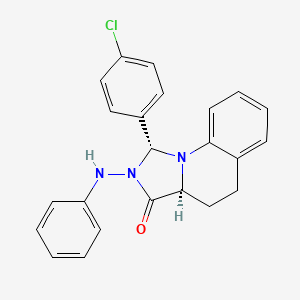
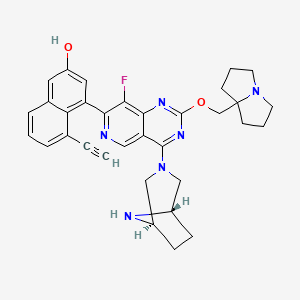
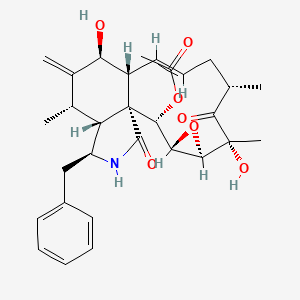
![4-amino-1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12410625.png)
